molecular formula C20H18N2O2 B8554715 Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate CAS No. 95504-37-3

Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate

Cat. No. B8554715
CAS RN: 95504-37-3
M. Wt: 318.4 g/mol
InChI Key: NCGFDFFBBKWBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95504-37-3

Product Name

Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 5-(1-pyridin-3-ylindol-3-yl)penta-2,4-dienoate

InChI

InChI=1S/C20H18N2O2/c1-2-24-20(23)12-6-3-8-16-15-22(17-9-7-13-21-14-17)19-11-5-4-10-18(16)19/h3-15H,2H2,1H3

InChI Key

NCGFDFFBBKWBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC1=CN(C2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.27 ml of diisopropylamine in 25 ml of tetrahydrofuran is cooled to -65° under nitrogen and 5.7 ml of 1.6M n-butyllithium in hexane is added. After 30 minutes at -65°, 2.0 ml of triethyl 4-phosphonocrotonate is added dropwise. The reaction mixture is stirred for 30 minutes before a solution of 2.0 g of N-(3-pyridyl)indole-3-carboxaldehyde in 20 ml of tetrahydrofuran is slowly added while maintaining the temperature less than -60°. When the addition is complete, cooling is suspended and the reaction mixture slowly warms to room temperature at which temperature it is stirred for 4 hours. The solvent is evaporated and the residue is partitioned between 30 ml of methylene chloride and 20 ml of half saturated ammonium chloride solution. The organic phase is washed with 20 ml of water, dried over sodium sulfate and evaporated to give an oil which crystallizes from hot ethyl acetate to yield 3-[4-(ethoxycarbonyl)butadienyl]-N-(3-pyridyl)-indole, m.p. 112°-113°.
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
N-(3-pyridyl)indole-3-carboxaldehyde
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.